molecular formula C10H14O B1294661 1-(2,4-Dimethylphenyl)ethanol CAS No. 5379-19-1

1-(2,4-Dimethylphenyl)ethanol

Cat. No.: B1294661
CAS No.: 5379-19-1
M. Wt: 150.22 g/mol
InChI Key: DNHQUGRUHBFDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)ethanol is an organic compound with the molecular formula C₁₀H₁₄O and a molecular weight of 150.2176 g/mol . It is characterized by the presence of a hydroxyl group attached to an ethyl chain, which is further connected to a benzene ring substituted with two methyl groups at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)ethanol can be synthesized through the reduction of 1-(2,4-dimethylphenyl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in anhydrous conditions and under inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the compound can be produced using catalytic hydrogenation of 1-(2,4-dimethylphenyl)ethanone. This method involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed:

    Oxidation: 1-(2,4-Dimethylphenyl)ethanone

    Reduction: 1-(2,4-Dimethylphenyl)ethane

    Substitution: Various halogenated derivatives

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)ethanol can be compared with other similar compounds such as:

  • 1-(3-Methylphenyl)ethanol
  • 1-(3,4-Dimethylphenyl)ethanol
  • 1-(2,4,6-Trimethylphenyl)ethanol

Uniqueness: The presence of two methyl groups at the 2 and 4 positions on the benzene ring distinguishes this compound from its analogs. This unique substitution pattern influences its chemical reactivity, physical properties, and biological activity .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHQUGRUHBFDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90912683
Record name 1-(2,4-Dimethylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5379-19-1, 99500-87-5
Record name 1-(2,4-Dimethylphenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5379-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 78938
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005379191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dimethylphenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099500875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5379-19-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-Dimethylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90912683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5379-19-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-Dimethylphenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethylphenyl)ethanol
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dimethylphenyl)ethanol
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dimethylphenyl)ethanol
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dimethylphenyl)ethanol
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dimethylphenyl)ethanol
Customer
Q & A

Q1: What is the significance of 1-(2,4-Dimethylphenyl)ethanol in the context of Boswellia ameero essential oil?

A1: this compound was identified as a significant constituent of the essential oil extracted from the oleogum resin of Boswellia ameero, an endemic species from Soqotra. [] This compound, along with other major components like (3E,5E)-2,6-dimethyl-1,3,5,7-octatetraene and 3,4-dimethylstyrene, contributes to the unique chemical profile of B. ameero oil. [] Further research is needed to fully understand the specific biological activities and potential applications of this compound, both individually and in synergy with other components of the essential oil.

Q2: How does the chemical composition of Boswellia ameero essential oil compare to other Boswellia species?

A2: The research highlights the distinct chemical profiles of essential oils extracted from three different Boswellia species: B. ameero, B. socotrana, and B. elongata. [] While this compound is a prominent compound in B. ameero oil, it is not detected in significant amounts in the other two species. [] This difference in composition suggests potential variations in their biological activities and applications. For instance, B. socotrana oil, rich in (E)-2,3-epoxycarene and 1,5-isopropyl-2-methylbicyclo(3.1.0)hex-3-en-2-ol, exhibited higher antioxidant and anticholinesterase activities compared to B. ameero and B. elongata. [] This comparative analysis underscores the importance of studying individual _Boswellia species and their unique chemical constituents for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.